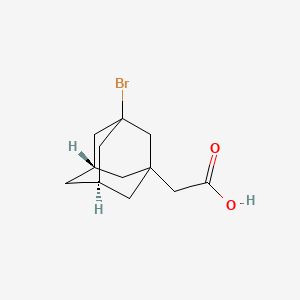
sodium;(18O)oxidanylidene(113C)methan(18O)olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(18O)oxidanylidene(113C)methan(18O)olate: is a labeled form of sodium formate, where the carbon atom is labeled with carbon-13 and the oxygen atoms are labeled with oxygen-18. This compound is used in various organic reactions and syntheses, particularly in studies involving stable isotope labeling. The labeled isotopes allow researchers to trace the compound’s behavior in chemical reactions and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium;(18O)oxidanylidene(113C)methan(18O)olate can be synthesized by reacting formic acid labeled with carbon-13 and oxygen-18 with sodium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled formic acid and sodium hydroxide. The process is optimized to ensure high yield and purity of the product. The labeled formic acid is produced through isotopic exchange reactions or by using labeled precursors.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;(18O)oxidanylidene(113C)methan(18O)olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form methanol.
Substitution: The formate ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can react with the formate ion under basic conditions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Methanol.
Substitution: Formamide or substituted formamides.
Aplicaciones Científicas De Investigación
Sodium;(18O)oxidanylidene(113C)methan(18O)olate is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of formate in biological systems.
Medicine: It is used in diagnostic imaging and metabolic research to study disease mechanisms and drug metabolism.
Industry: The compound is used as a standard in environmental analysis to detect pollutants and in quality control of labeled compounds.
Mecanismo De Acción
The mechanism of action of sodium;(18O)oxidanylidene(113C)methan(18O)olate involves its participation in various chemical reactions as a formate ion. The labeled isotopes allow researchers to trace the compound’s behavior and interactions in these reactions. The formate ion can act as a nucleophile, reducing agent, or participate in oxidation reactions, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Sodium formate: The unlabeled form of sodium;(18O)oxidanylidene(113C)methan(18O)olate.
Potassium formate: Similar in structure but with potassium instead of sodium.
Ammonium formate: Contains ammonium instead of sodium.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed tracing and analysis in scientific research. The labeled isotopes provide valuable information on reaction mechanisms, metabolic pathways, and environmental processes that cannot be obtained with unlabeled compounds.
Propiedades
Número CAS |
95150-17-7 |
|---|---|
Fórmula molecular |
CHNaO2 |
Peso molecular |
72.9994 g/mol |
Nombre IUPAC |
sodium;(18O)oxidanylidene(113C)methan(18O)olate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1,2+2,3+2; |
Clave InChI |
HLBBKKJFGFRGMU-SORTUTTKSA-M |
SMILES isomérico |
[13CH](=[18O])[18O-].[Na+] |
SMILES canónico |
C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


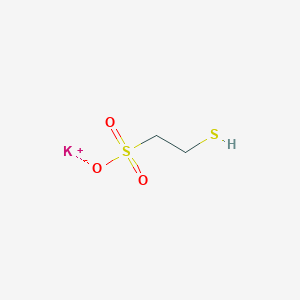

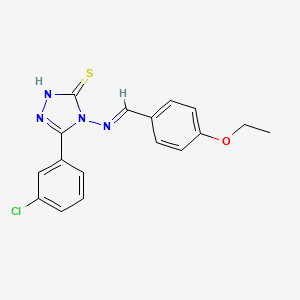
azolidine-2-carboxylic acid](/img/structure/B12055228.png)
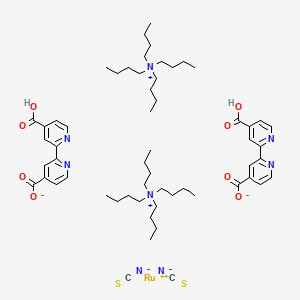
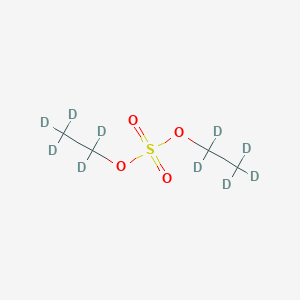


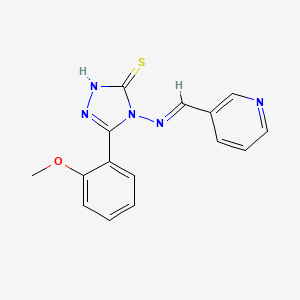

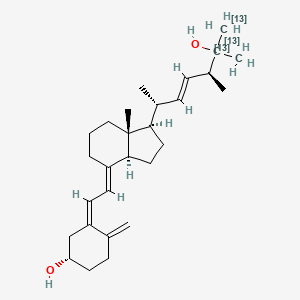
![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)

